![molecular formula C20H19N3O2S B2497702 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide CAS No. 2034486-85-4](/img/structure/B2497702.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide
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Overview
Description
The study of imidazo[2,1-b]thiazoles and their derivatives is of significant interest in organic and medicinal chemistry due to their diverse biological activities and potential applications in developing new therapeutic agents. The compound N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide belongs to this class, suggesting its importance in research directed towards novel chemical entities with potential pharmacological profiles.
Synthesis Analysis
Synthesis of imidazo[2,1-b]thiazole derivatives often involves multi-step reactions, including cyclization, condensation, and substitution reactions. One method involves the use of ionic liquids as a medium for the synthesis of novel benzamide derivatives through a one-pot three-component synthesis, offering advantages such as good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021). This approach may be adaptable for the synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's chemical behavior and interaction potential. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, X-ray analysis has been employed to elucidate the molecular structure of closely related compounds, providing insights into their geometric configuration and intermolecular interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of imidazo[2,1-b]thiazole derivatives is influenced by their molecular structure, particularly the presence of functional groups that can participate in various chemical reactions. For example, the reactivity towards nucleophilic substitution or the formation of ring structures under specific conditions has been documented, showcasing the compound's versatility in synthetic chemistry applications (Naresh et al., 2014).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are essential for compound characterization and can influence its application in drug formulation. Studies on related compounds have provided detailed analysis of their crystal structures, offering a basis for predicting the behavior of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide under different conditions (Banu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are directly related to the compound's structure. While specific studies on N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide may not be available, research on similar compounds can provide valuable insights. For example, the synthesis and biological evaluation of alkoxyphthalimide derivatives of related structures have been explored to assess their potential as chemotherapeutic agents (Dangi et al., 2011).
Scientific Research Applications
Synthesis and Antimicrobial Properties
A study focused on the synthesis and antimicrobial screening of thiazole derivatives, including their activity against various bacteria and fungi. This suggests a potential application of similar compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Material Science and Polymer Development
Research into novel aromatic polyimides explores the synthesis of diamines and their polymerization with various anhydrides. This work points to the use of related chemical structures in material science, particularly in developing new polymers with specific properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Metabolite Formation and Toxicology
A study examining the metabolism of nephro- or hepatotoxic thiazoles in mice and the formation of toxic metabolites could inform the safety and toxicity considerations of structurally related compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Antiplasmodial and Antiinflammatory Applications
Investigations into the structure-activity relationships of cyclometallated complexes of benzimidazoles for antiplasmodial activity highlight the potential of similar compounds in malaria treatment (Rylands et al., 2019). Additionally, the study of dihydroimidazo[2,1-b]thiazoles for anti-inflammatory activity suggests potential therapeutic uses in treating inflammation (Lantos et al., 1984).
Anticancer and Anticonvulsant Properties
Research into novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists with anticonvulsant properties underscores the broad pharmacological potential of thiazole and imidazo[2,1-b]thiazole derivatives in neuroscience and oncology (Faizi et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown significant antitumor activity against the egfr high-expressed human cell line hela . Therefore, it’s possible that 4-ethoxy-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide may also target similar cellular structures or proteins.
Mode of Action
Based on the properties of similar compounds, it’s likely that it interacts with its targets to induce changes that inhibit their function, potentially leading to antitumor effects .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and proliferation, suggesting that 4-ethoxy-n-(2-{2h,3h-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide may have similar effects .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have demonstrated antitumor activity, suggesting that 4-ethoxy-n-(2-{2h,3h-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide may also have potential anticancer effects .
properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-25-15-9-7-14(8-10-15)19(24)21-17-6-4-3-5-16(17)18-13-23-11-12-26-20(23)22-18/h3-10,13H,2,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPKGUDATKXPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide |
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